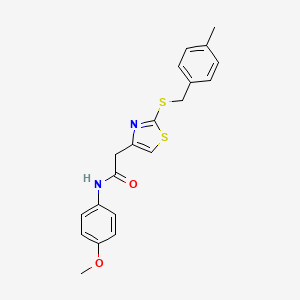![molecular formula C18H13F6NO B2680741 (3Z)-4-{[3,5-bis(trifluoromethyl)phenyl]amino}-3-phenylbut-3-en-2-one CAS No. 339017-28-6](/img/structure/B2680741.png)
(3Z)-4-{[3,5-bis(trifluoromethyl)phenyl]amino}-3-phenylbut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-4-{[3,5-bis(trifluoromethyl)phenyl]amino}-3-phenylbut-3-en-2-one is an organic compound known for its unique chemical structure and properties. This compound features a conjugated system with a phenyl group and a trifluoromethyl-substituted phenyl group, making it a subject of interest in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
(3Z)-4-{[3,5-bis(trifluoromethyl)phenyl]amino}-3-phenylbut-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of the compound (Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one is the polysulfides in lithium-sulfur (Li-S) batteries . The polysulfides are a significant obstacle to the commercialization of Li-S batteries due to their shuttle effect .
Mode of Action
(Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one interacts with its targets by suppressing the diffusion of polysulfides . This is achieved through the high electronegativity and large steric hindrance of the compound, which modifies the separator in the battery .
Biochemical Pathways
The compound affects the pathway of polysulfide diffusion in Li-S batteries . By suppressing this pathway, (Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one improves the capacity and cyclic stability of the batteries .
Pharmacokinetics
The compound’s high electronegativity and large steric hindrance suggest that it may have a significant impact on the bioavailability of the compound within the battery system .
Result of Action
The action of (Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one results in improved capacity and cyclic stability of Li-S batteries . Specifically, batteries with the compound-modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C. Furthermore, the capacity still remained at 501 mA h g −1 after 500 cycles .
Action Environment
The action, efficacy, and stability of (Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one are influenced by the environment within the Li-S battery . The compound’s ability to suppress polysulfide diffusion is particularly relevant in the context of the battery’s internal environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4-{[3,5-bis(trifluoromethyl)phenyl]amino}-3-phenylbut-3-en-2-one typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with a suitable α,β-unsaturated ketone under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-4-{[3,5-bis(trifluoromethyl)phenyl]amino}-3-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3Z)-4-{[3,5-bis(trifluoromethyl)phenyl]amino}-3-phenylbut-3-en-2-one
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester
- Dehydrobenzo12annulene
Uniqueness
This compound is unique due to its trifluoromethyl-substituted phenyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in research and industrial applications where such properties are desired.
Eigenschaften
IUPAC Name |
(Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F6NO/c1-11(26)16(12-5-3-2-4-6-12)10-25-15-8-13(17(19,20)21)7-14(9-15)18(22,23)24/h2-10,25H,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMZNWQBFDUAKS-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
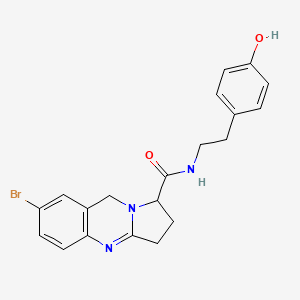
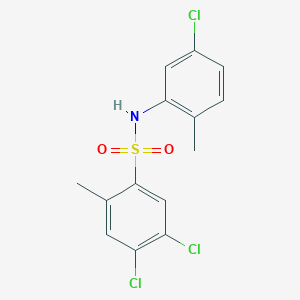
![4-cyano-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2680662.png)
![N-(2-ethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide](/img/structure/B2680663.png)
![5-(2,5-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2680664.png)
![Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-5-yl)propyl]carbamate](/img/structure/B2680665.png)
![3-(4-ethoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2680667.png)
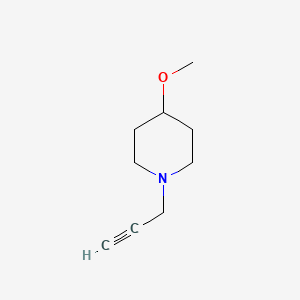
![5H-Cyclopenta[b]pyridine-2-methanamine,6,7-dihydro-(9ci)](/img/structure/B2680671.png)
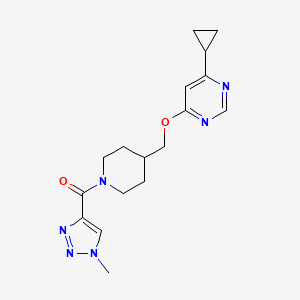
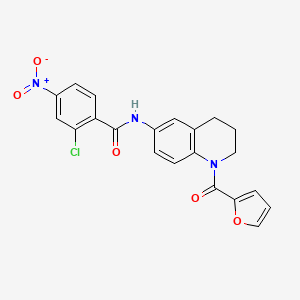
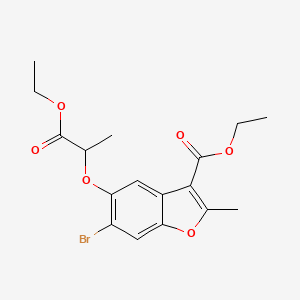
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2680679.png)
